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Compound of Interest

Compound Name:
Cyclopropane-1,1-dicarboxylic

acid-d4

Cat. No.: B593597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated analog of cyclopropane-1,1-

dicarboxylic acid. This stable isotope-labeled compound serves as a valuable tool in various

scientific disciplines, particularly in analytical chemistry and drug development. Its primary

applications include its use as an internal standard for mass spectrometry-based quantification

and as a tracer in metabolic studies to elucidate pharmacokinetic and metabolic profiles of

drugs and other xenobiotics.[1] The incorporation of four deuterium atoms on the cyclopropyl

ring provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled

counterpart without significantly altering its chemical properties.

Physicochemical Properties
A summary of the key physicochemical properties of both Cyclopropane-1,1-dicarboxylic
acid-d4 and its non-labeled form is presented in the table below for easy comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b593597?utm_src=pdf-interest
https://www.benchchem.com/product/b593597?utm_src=pdf-body
https://www.medchemexpress.com/cyclopropane-1-1-dicarboxylic-acid-d4.html
https://www.benchchem.com/product/b593597?utm_src=pdf-body
https://www.benchchem.com/product/b593597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Cyclopropane-1,1-
dicarboxylic acid-d4

Cyclopropane-1,1-
dicarboxylic acid

Molecular Formula C₅H₂D₄O₄ C₅H₆O₄

Molecular Weight 134.12 g/mol [1] 130.10 g/mol [2]

CAS Number 136503-99-6[1] 598-10-7[2]

Appearance White to off-white solid White crystalline powder

Melting Point

Not explicitly available for d4;

134-138 °C for unlabeled

form[2]

134-138 °C[2]

Solubility Soluble in methanol Soluble in water and methanol

Synthesis
While a specific, detailed protocol for the synthesis of Cyclopropane-1,1-dicarboxylic acid-d4
is not readily available in the public domain, a feasible synthetic route can be inferred from

established methods for its non-deuterated analog. The common approach involves the

reaction of a malonic ester with a 1,2-dihaloethane derivative.[3][4] To introduce the deuterium

labels, a deuterated 1,2-dihaloethane, such as 1,2-dibromoethane-d4, would be a logical

starting material.

A plausible synthetic workflow is outlined below:
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Reactants

Reaction Intermediate Hydrolysis Final Product

Diethyl Malonate

Cyclization Reaction1,2-Dibromoethane-d4

Base (e.g., Sodium Ethoxide)

Diethyl Cyclopropane-1,1-dicarboxylate-d4 Acid or Base Hydrolysis Cyclopropane-1,1-dicarboxylic acid-d4

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Cyclopropane-1,1-dicarboxylic acid-d4.

Experimental Protocol (Hypothetical):

Cyclization: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in

a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to

generate the malonic ester enolate. To this solution, add 1,2-dibromoethane-d4 dropwise at a

controlled temperature. The reaction mixture is then refluxed to drive the cyclization to

completion.

Work-up and Purification of Intermediate: After cooling, the reaction mixture is quenched with

water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are

combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced

pressure to yield the crude diethyl cyclopropane-1,1-dicarboxylate-d4. This intermediate can

be purified by vacuum distillation.

Hydrolysis: The purified deuterated diethyl ester is then subjected to hydrolysis. This can be

achieved by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Isolation of Final Product: If basic hydrolysis is used, the reaction mixture is acidified to

precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with

cold water, and dried. Recrystallization from a suitable solvent system can be performed for

further purification.

Analytical Data
While experimental spectra for Cyclopropane-1,1-dicarboxylic acid-d4 are not readily

available, the expected spectral characteristics can be inferred from the non-deuterated

analog.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of the non-deuterated compound shows a singlet for the

four equivalent cyclopropyl protons. In the d4-labeled compound, this signal would be

absent. The only observable signal would be from the two acidic protons of the carboxylic

acid groups, which would be a broad singlet. The chemical shift of this peak would be highly

dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum of the non-deuterated compound typically shows

three signals: one for the two equivalent cyclopropyl methylene carbons, one for the

quaternary carbon, and one for the two equivalent carboxylic acid carbons.[5][6] In the d4-

labeled compound, the signal for the cyclopropyl methylene carbons would be split into a

multiplet due to coupling with deuterium. The signals for the quaternary and carboxylic acid

carbons would remain as singlets.

Mass Spectrometry:

The mass spectrum of Cyclopropane-1,1-dicarboxylic acid-d4 would be expected to show a

molecular ion peak at m/z 134 (for the neutral molecule) or 133 (for the [M-H]⁻ ion in negative

ion mode). The fragmentation pattern would likely involve the loss of water and carbon dioxide,

similar to other dicarboxylic acids. The presence of the four deuterium atoms would result in a 4

Da mass shift in the molecular ion and any fragments containing the cyclopropyl ring compared

to the non-labeled compound.

Applications in Research and Drug Development
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Use as an Internal Standard in Quantitative Analysis
Cyclopropane-1,1-dicarboxylic acid-d4 is an ideal internal standard for the quantification of

its non-labeled counterpart in biological matrices using isotope dilution mass spectrometry (LC-

MS or GC-MS).[7] The co-elution of the deuterated standard with the analyte of interest allows

for the correction of matrix effects and variations in sample preparation and instrument

response, leading to highly accurate and precise measurements.[8]

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic acid in a Biological

Matrix using LC-MS/MS

Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue

homogenate), add a known amount of Cyclopropane-1,1-dicarboxylic acid-d4 solution in a

suitable solvent (e.g., methanol) as the internal standard.

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering

substances. For example, add cold acetonitrile to the sample, vortex, and centrifuge to pellet

the proteins.

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a

tandem mass spectrometer.

Chromatography: Use a suitable reversed-phase or HILIC column to achieve

chromatographic separation.

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use

Multiple Reaction Monitoring (MRM) to detect the parent-to-fragment ion transitions for

both the analyte and the internal standard.

Hypothetical MRM Transitions:

Cyclopropane-1,1-dicarboxylic acid: Q1: 129.0 -> Q3: 85.0 (corresponding to [M-H]⁻ -

> [M-H-CO₂]⁻)

Cyclopropane-1,1-dicarboxylic acid-d4: Q1: 133.0 -> Q3: 89.0 (corresponding to

[M-D]⁻ -> [M-D-CO₂]⁻)
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Quantification: Construct a calibration curve by analyzing standards containing known

concentrations of the non-labeled analyte and a fixed concentration of the deuterated

internal standard. The concentration of the analyte in the unknown samples is then

determined from this calibration curve based on the peak area ratio of the analyte to the

internal standard.

Biological Sample Spike with Cyclopropane-1,1-
dicarboxylic acid-d4 (IS) Sample Extraction LC Separation MS/MS Detection (MRM) Quantification

Click to download full resolution via product page

Caption: Workflow for quantification using a deuterated internal standard.

Role in Studying Metabolic Pathways and Enzyme
Inhibition
The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is known to be an inhibitor of

several enzymes. By using the deuterated form as a tracer, researchers can investigate the

metabolic fate of this inhibitor and its effects on related metabolic pathways.

Enzyme Inhibition:

1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase: Cyclopropane-1,1-dicarboxylic acid

is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene in

plants.[9][10]

Ketol-Acid Reductoisomerase (KARI): It is also a potent inhibitor of KARI, an enzyme in the

biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[11][12]

Metabolic Fate:

Studies on the metabolism of cyclopropanecarboxylic acid in mammals have shown that it can

be incorporated into fatty acids.[13][14] It is plausible that cyclopropane-1,1-dicarboxylic acid

could also enter and influence cellular metabolic pathways. The use of the d4-labeled

compound would allow for the tracing of its metabolic transformation and its impact on central
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carbon metabolism. For instance, it has been shown that cyclopropane carboxylate can inhibit

the metabolism of pyruvate and branched-chain alpha-keto acids in the liver.[15]

Branched-Chain Amino Acid Biosynthesis

α-Keto Acid

Ketol-Acid Reductoisomerase (KARI)

α,β-Dihydroxy Acid

Valine, Leucine, Isoleucine

Cyclopropane-1,1-dicarboxylic acid

Inhibition

Click to download full resolution via product page

Caption: Inhibition of the Branched-Chain Amino Acid pathway.

Conclusion
Cyclopropane-1,1-dicarboxylic acid-d4 is a powerful tool for researchers in the fields of

analytical chemistry, biochemistry, and drug development. Its primary utility lies in its

application as an internal standard for precise and accurate quantification of its non-labeled

analog. Furthermore, its use as a metabolic tracer holds promise for elucidating the

mechanisms of enzyme inhibition and the broader effects of cyclopropane-containing

compounds on cellular metabolism. This technical guide provides a foundational understanding

of its properties, synthesis, and applications, aiming to facilitate its effective use in scientific

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropane-1,1-
dicarboxylic acid-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593597#what-is-cyclopropane-1-1-dicarboxylic-acid-
d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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